6,7-脱氢炔诺酮醋酸酯

描述

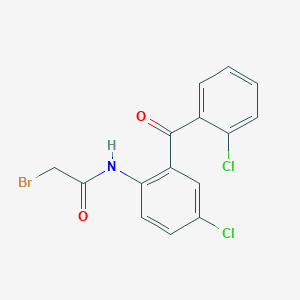

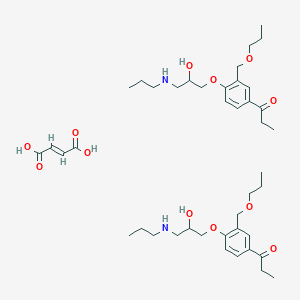

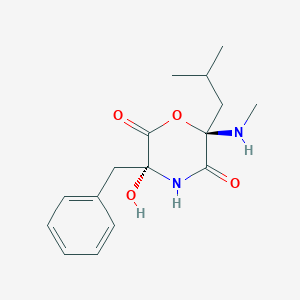

6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is an impurity of Norethindrone . Norethindrone acetate is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause .

Molecular Structure Analysis

The molecular formula of 6,7-Dehydro Norethindrone Acetate is C22H26O3 . The IUPAC name is [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate . The molecular weight is 338.4 g/mol .

科学研究应用

合成激素的药理学和毒理学

- 对合成雌激素和孕激素(如炔雌醇 (EE) 和炔诺酮醋酸酯)的药理学和毒理学进行了全面综述,重点介绍了它们在口服避孕药中的应用以及在其他治疗适应症中的潜在开发。这些化合物表现出低急性毒性和慢性毒性,一些研究表明在易感动物品系中特定肿瘤的发病率增加。重要的是,它们在联合给药时没有致畸性,单独给药时具有致断裂性 (Maier & Herman, 2001)。

避孕效果和代谢影响

- 对低剂量炔雌醇与 d-炔诺孕酮、炔雌醇环丙醚或炔诺酮醋酸酯的组合的研究回顾了它们的有效性、可接受性和代谢影响,注意到最小的副作用、对碳水化合物代谢的影响很小,以及血栓栓塞疾病发生率的潜在降低 (Bergstein, 1976)。

对骨矿物质密度的影响

- 对激素避孕药的研究,包括醋酸甲羟孕酮长效注射剂、左炔诺孕酮皮下植入剂和口服避孕药,调查了它们对绝经前妇女骨矿物质密度的影响。证据表明口服避孕药对所有年龄段的骨矿物质密度都有积极作用,初步发现表明左炔诺孕酮皮下植入剂有积极影响,而醋酸甲羟孕酮长效注射剂对骨密度有潜在的负面影响 (Cromer, 1999)。

新型治疗应用

- FDA 最近批准的新型口服非肽 GnRH 拮抗剂与雌二醇/炔诺酮醋酸酯联合使用,用于控制与子宫内膜异位症等疾病相关的症状,突出了炔诺酮醋酸酯在医疗中的不断发展的应用。这些发现表明此类疾病的治疗前景广阔,但需要考虑如何最大程度减少低雌激素副作用 (Mohamed Ali 等,2021)。

作用机制

Target of Action

6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is a derivative of Norethindrone Acetate . Norethindrone Acetate is a progestin medication, which means its primary target is the progesterone receptor . This receptor plays a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a progestin, 6,7-Dehydro Norethindrone Acetate acts as an agonist of the progesterone receptor . This means it binds to this receptor and activates it, mimicking the action of natural progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity .

Biochemical Pathways

Upon activation of the progesterone receptor, 6,7-Dehydro Norethindrone Acetate influences several biochemical pathways. These include pathways that regulate the menstrual cycle, ovulation, and pregnancy

Pharmacokinetics

Norethindrone Acetate, the parent compound of 6,7-Dehydro Norethindrone Acetate, is rapidly absorbed and converted to Norethindrone in the body . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, Norethindrone is also metabolized to ethinyl estradiol . These processes impact the bioavailability of the compound.

Result of Action

The activation of the progesterone receptor by 6,7-Dehydro Norethindrone Acetate leads to various molecular and cellular effects. These include suppression of ovulation, thickening of cervical mucus (which inhibits sperm penetration), alteration of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of ovum through the fallopian tubes, and alteration of the endometrium .

Action Environment

The action, efficacy, and stability of 6,7-Dehydro Norethindrone Acetate can be influenced by various environmental factors These could include the individual’s hormonal levels, overall health status, and the presence of other medications.

安全和危害

6,7-Dehydro Norethindrone Acetate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may impair fertility and cause harm to the unborn child. It has limited evidence of a carcinogenic effect. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It may cause harm to breastfed babies .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSVONCNGQQILU-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910110 | |

| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106765-04-2 | |

| Record name | 6,7-Dehydro norethindrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DEHYDRO NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)